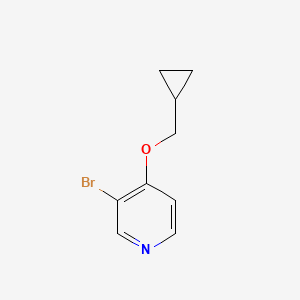
3-Bromo-4-(cyclopropylmethoxy)pyridine
Übersicht
Beschreibung
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a chemical compound with the CAS Number: 1357095-18-1 . It has a molecular weight of 228.09 and its linear formula is C9H10BrNO .
Synthesis Analysis
The synthesis of pyridine derivatives like “3-Bromo-4-(cyclopropylmethoxy)pyridine” often involves reactions such as the Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift . More specific synthesis routes for this compound were not found in the search results.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(cyclopropylmethoxy)pyridine” can be represented by the linear formula C9H10BrNO . Detailed structural analysis was not found in the search results.
Physical And Chemical Properties Analysis
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Bromo-4-(cyclopropylmethoxy)pyridine and its derivatives have been utilized in the synthesis of novel cyanopyridine derivatives, which were evaluated for antimicrobial activity against various bacteria. These synthesized compounds showed varying levels of minimal inhibitory concentration, demonstrating their potential in antibacterial applications (Bogdanowicz et al., 2013).
Organic Synthesis
This compound has been used in organic synthesis, particularly in the cyclisation of pyridine radicals. The cyclisation process led to the formation of structures found in monoterpene alkaloids, enabling the synthesis of complex organic compounds (Jones & Fiumana, 1996).
Nucleoside Synthesis
In the field of nucleoside synthesis, 3-Bromo-4-(cyclopropylmethoxy)pyridine has been instrumental in creating acyclic pyridine C-nucleosides. These nucleosides were evaluated for their effectiveness against various tumor-cell lines and viruses, although no significant biological activity was found (Hemel et al., 1994).
Alkaloid Synthesis
This compound plays a role in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. It was used in a novel synthesis method involving palladium-mediated functionalization, demonstrating its utility in creating complex natural products (Baeza et al., 2010).
Development of Pyridine Derivatives
It has been used in the development of novel pyridine derivatives, which have potential applications as chiral dopants for liquid crystals. These derivatives were also evaluated for anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Safety And Hazards
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASBCPGRAIAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(cyclopropylmethoxy)pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
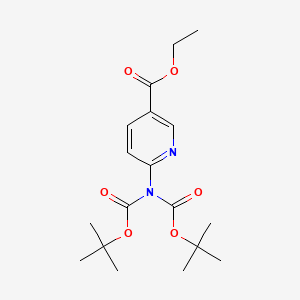
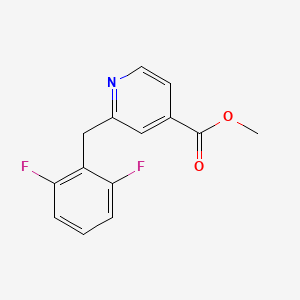
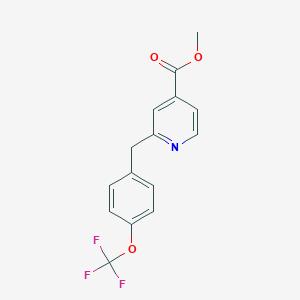
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
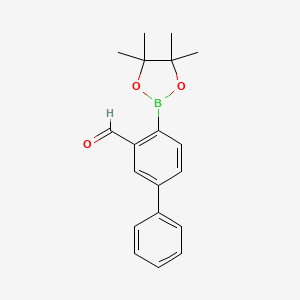
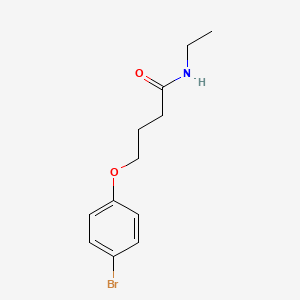
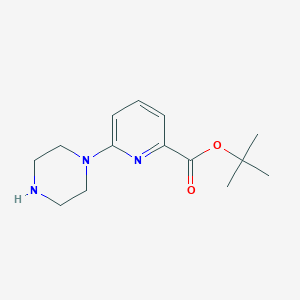
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

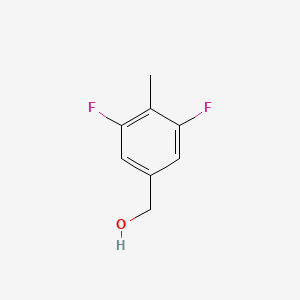
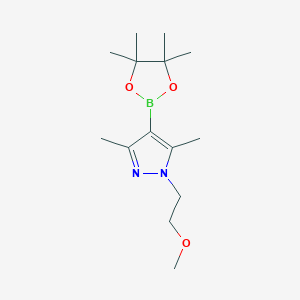
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)